molecular formula C30H26N2O5 B10890757 methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B10890757
M. Wt: 494.5 g/mol
InChI Key: TYBAEQKVOOQFLB-RFBIWTDZSA-N
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Description

Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features an indole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrrole ring and the benzoate ester through various condensation and esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of an indole moiety, a pyrrole ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C30H26N2O5

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C30H26N2O5/c1-18-7-9-20(10-8-18)27(33)25-26(19-11-13-21(14-12-19)30(36)37-2)32(29(35)28(25)34)16-15-22-17-31-24-6-4-3-5-23(22)24/h3-14,17,26,31,33H,15-16H2,1-2H3/b27-25-

InChI Key

TYBAEQKVOOQFLB-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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